

# **Core Structure and Physicochemical Properties**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Benzamide-d5	
Cat. No.:	B13443710	Get Quote

**Benzamide-d5** is an isotopologue of benzamide where the five hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution imparts a higher molecular weight and alters specific molecular vibrations without significantly changing its chemical reactivity. The foundational structure is an aromatic amide consisting of a deuterated benzene ring linked to a carboxamido substituent.[1]

### **Chemical Structure**

The key structural difference between benzamide and **Benzamide-d5** is the isotopic labeling of the aromatic ring.

Caption: 2D structures of Benzamide and Benzamide-d5.

### **Physical and Chemical Properties**

The introduction of deuterium primarily affects properties related to mass, such as molecular weight and density. Other properties like melting point, boiling point, and solubility are generally comparable to the non-deuterated parent compound.



Property	Benzamide	Benzamide-d5	Data Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO	C7H2D5NO	[2],[3]
Molecular Weight	121.14 g/mol	126.17 g/mol	[2],[3]
CAS Number	55-21-0	1235489-47-0	[2],[3]
Appearance	Off-white solid, colorless crystals	White to off-white solid	[2]
Melting Point	127-130 °C	Not specified, expected to be similar to Benzamide	[2]
Boiling Point	288 °C	Not specified, expected to be similar to Benzamide	[2]
Density	1.341 g/cm³	Not specified, expected to be slightly higher than Benzamide	[2]
Solubility in Water	13.5 g/L (at 25 °C)	Not specified, expected to be similar to Benzamide	[2]
LogP	0.64	Not specified, expected to be similar to Benzamide	[1]

# **Spectroscopic Analysis**

Isotopic substitution significantly alters the spectroscopic profile of the molecule, providing a clear distinction from its non-deuterated counterpart.

# **Mass Spectrometry (MS)**

In mass spectrometry, the most apparent difference is the increase in the mass-to-charge ratio (m/z) of the molecular ion. The fragmentation pattern is expected to be similar to benzamide,



with key fragments showing a +5 Da shift if they retain the deuterated phenyl ring.[4][5]

Species	Expected m/z (Benzamide)	Expected m/z (Benzamide-d5)	Fragment Identity
[M] <sup>+</sup>	121	126	Molecular Ion
[M-NH <sub>2</sub> ] <sup>+</sup>	105	110	Benzoyl Cation
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77	82	Phenyl Cation

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

In <sup>1</sup>H NMR spectroscopy, the signals corresponding to the aromatic protons (typically observed between 7.4-8.1 ppm in benzamide) are absent in **Benzamide-d5**.[6] The only observable proton signals would be from the amide (-NH<sub>2</sub>) group, which may appear as a broad singlet. In <sup>2</sup>H (Deuterium) NMR, signals corresponding to the deuterated phenyl ring would be visible.

Nucleus	Benzamide Chemical Shifts (ppm)	Expected Benzamide-d5 Chemical Shifts (ppm)
<sup>1</sup> H NMR	~7.4-7.5 (m, 3H), ~7.9 (br s, 2H, -NH <sub>2</sub> ), ~8.05 (d, 2H)	~7.9 (br s, 2H, -NH <sub>2</sub> ) (Aromatic signals absent)
<sup>13</sup> C NMR	~127-134 (Aromatic carbons), ~171 (Carbonyl carbon)	Similar shifts to Benzamide are expected.

## Infrared (IR) Spectroscopy

The primary difference in the IR spectrum arises from the vibrations of the carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. The C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) due to the heavier mass of deuterium.



Vibrational Mode	Benzamide Wavenumber (cm <sup>-1</sup> )	Expected Benzamide-d5 Wavenumber (cm <sup>-1</sup> )
Aromatic C-H Stretch	~3000-3100	Absent
Aromatic C-D Stretch	Absent	~2200-2300 (predicted)
N-H Stretch	~3150-3350 (broad)	~3150-3350 (broad)
C=O Stretch (Amide I)	~1630-1690	~1630-1690

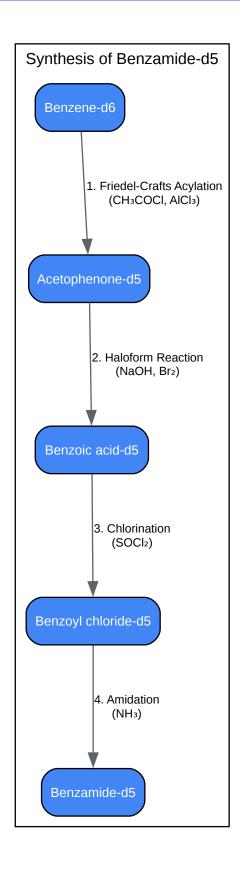
# **Synthesis and Experimental Protocols**

The synthesis of **Benzamide-d5** typically involves the amidation of a deuterated benzoic acid derivative or the reaction of a deuterated arene with an amidating agent. A common laboratory-scale approach is the conversion of a deuterated benzoyl chloride with ammonia.

### **Synthetic Workflow**

A plausible synthetic route starts from commercially available benzene-d6, proceeds through Friedel-Crafts acylation to form a deuterated acetophenone, followed by haloform reaction to yield deuterated benzoic acid, conversion to the acid chloride, and finally amidation.





Click to download full resolution via product page

Caption: Proposed synthetic workflow for Benzamide-d5.



# Experimental Protocol: Amidation of Benzoyl-d5 chloride

This protocol outlines the final step of the synthesis described above.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve Benzoyl-d5 chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Ammonia Addition: Bubble anhydrous ammonia gas slowly through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol, 2.2 eq) dropwise while stirring vigorously.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by adding deionized water. Separate the organic layer. If the product precipitates, it can be collected by filtration.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure
  Benzamide-d5.

## **Applications in Research and Drug Development**

Deuterated compounds like **Benzamide-d5** are valuable tools in pharmaceutical and chemical research.[7]

### **Internal Standard in Bioanalytical Methods**

The most common application of **Benzamide-d5** is as an internal standard (IS) for the quantification of benzamide or its derivatives in biological matrices (e.g., plasma, urine) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its key advantages are:

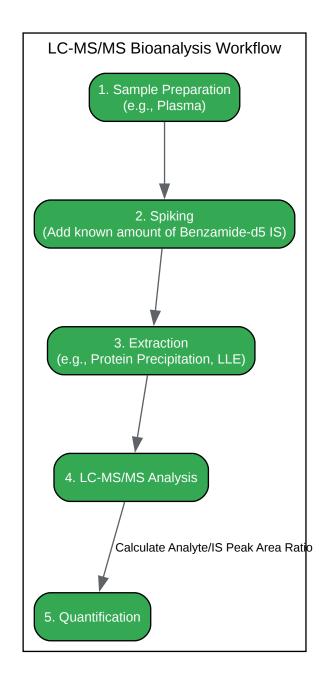


- Co-elution: It has nearly identical chromatographic retention time to the non-deuterated analyte.
- Mass Difference: It is easily distinguished from the analyte by the mass spectrometer.[8]
- Extraction Efficiency: It mimics the analyte during sample preparation and extraction, correcting for any sample loss.

# **Experimental Workflow: LC-MS/MS Quantification**

The following workflow illustrates the use of **Benzamide-d5** as an internal standard.





Click to download full resolution via product page

Caption: Workflow for using **Benzamide-d5** as an internal standard.

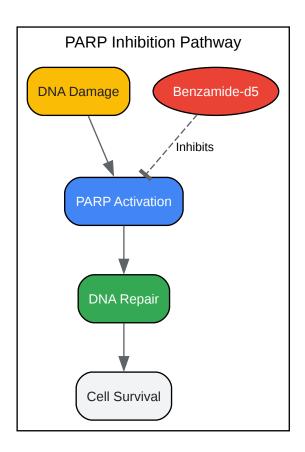
### **Mechanistic and Metabolic Studies**

Deuteration is a critical tool for investigating reaction mechanisms and metabolic pathways due to the kinetic isotope effect (KIE).[9] The C-D bond is stronger than the C-H bond, and its cleavage by enzymes (like cytochrome P450s) is slower.[10] While the phenyl ring of



benzamide is not a primary site of metabolism, studying deuterated analogs can help elucidate metabolic pathways of more complex benzamide-containing drugs.

Benzamide itself is known to be an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[3][11] The use of deuterated analogs in such contexts can help stabilize the molecule against potential metabolism, prolonging its biological effect.



Click to download full resolution via product page

Caption: Simplified diagram of PARP inhibition by **Benzamide-d5**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. Benzamide | C7H7NO | CID 2331 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzamide Wikipedia [en.wikipedia.org]
- 3. dev.usbio.net [dev.usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzamide [webbook.nist.gov]
- 6. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 11. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Core Structure and Physicochemical Properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13443710#benzamide-d5-structure]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com